molecular formula C22H14BrF2N3O3 B11495733 N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide

N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide

Cat. No.: B11495733
M. Wt: 486.3 g/mol
InChI Key: OZFNFLKMTFVJCO-UHFFFAOYSA-N
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Description

N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, an oxadiazole ring, and a difluorobenzamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The brominated methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using bromine or brominating agents like N-bromosuccinimide (NBS). The final step involves coupling the oxadiazole intermediate with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The brominated phenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the bromine atom can produce various substituted phenyl derivatives.

Scientific Research Applications

N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide involves its interaction with specific molecular targets. The oxadiazole ring and difluorobenzamide moiety can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The brominated methoxyphenyl group can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-5-methoxyphenyl)acetamide: Shares the brominated methoxyphenyl group but lacks the oxadiazole and difluorobenzamide moieties.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Contains a similar methoxyphenyl group but differs in the presence of an iodo substituent and an ethanamine moiety.

    N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Features a brominated methoxyphenyl group but includes a triazole ring and an acetohydrazide moiety.

Uniqueness

N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring and difluorobenzamide moiety sets it apart from other similar compounds, providing unique opportunities for research and application in various fields.

Properties

Molecular Formula

C22H14BrF2N3O3

Molecular Weight

486.3 g/mol

IUPAC Name

N-[2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-2,4-difluorobenzamide

InChI

InChI=1S/C22H14BrF2N3O3/c1-30-13-7-9-17(23)16(11-13)22-28-27-21(31-22)15-4-2-3-5-19(15)26-20(29)14-8-6-12(24)10-18(14)25/h2-11H,1H3,(H,26,29)

InChI Key

OZFNFLKMTFVJCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NN=C(O2)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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